molecular formula C13H16N2O7S B14514196 N-(4-Acetamidobenzene-1-sulfonyl)-L-glutamic acid CAS No. 62595-79-3

N-(4-Acetamidobenzene-1-sulfonyl)-L-glutamic acid

Cat. No.: B14514196
CAS No.: 62595-79-3
M. Wt: 344.34 g/mol
InChI Key: MHMRNCCXQWLFRC-NSHDSACASA-N
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Description

N-(4-Acetamidobenzene-1-sulfonyl)-L-glutamic acid is a complex organic compound that combines the structural features of sulfonamides and amino acids This compound is characterized by the presence of an acetamido group, a benzene ring, a sulfonyl group, and an L-glutamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetamidobenzene-1-sulfonyl)-L-glutamic acid typically involves multiple steps. One common route starts with the preparation of 4-acetamidobenzene-1-sulfonyl chloride. This intermediate is synthesized by reacting 4-acetamidobenzenesulfonyl chloride with appropriate reagents under controlled conditions . The next step involves the coupling of this intermediate with L-glutamic acid in the presence of suitable catalysts and solvents to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetamidobenzene-1-sulfonyl)-L-glutamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(4-Acetamidobenzene-1-sulfonyl)-L-glutamic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of sulfonamide and amino acid functionalities, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications .

Properties

CAS No.

62595-79-3

Molecular Formula

C13H16N2O7S

Molecular Weight

344.34 g/mol

IUPAC Name

(2S)-2-[(4-acetamidophenyl)sulfonylamino]pentanedioic acid

InChI

InChI=1S/C13H16N2O7S/c1-8(16)14-9-2-4-10(5-3-9)23(21,22)15-11(13(19)20)6-7-12(17)18/h2-5,11,15H,6-7H2,1H3,(H,14,16)(H,17,18)(H,19,20)/t11-/m0/s1

InChI Key

MHMRNCCXQWLFRC-NSHDSACASA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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